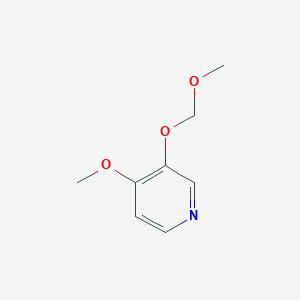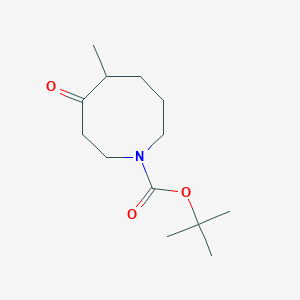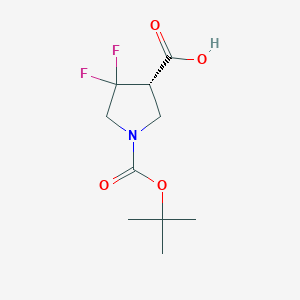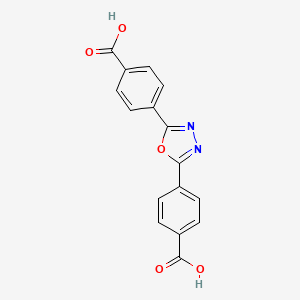
1H-Benzimidazole, 5-chloro-2-(methylthio)-6-(2-naphthalenyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazole, 5-chloro-2-(methylthio)-6-(2-naphthalenyloxy)- is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 5-chloro-2-(methylthio)-6-(2-naphthalenyloxy)- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Methylthio Group: This step may involve the reaction of the intermediate with methylthiolating agents such as methylthiol chloride.
Incorporation of the Naphthalenyloxy Group: This can be done through nucleophilic substitution reactions using naphthalenol derivatives.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1H-Benzimidazole, 5-chloro-2-(methylthio)-6-(2-naphthalenyloxy)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Derivatives with various functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving benzimidazole derivatives.
Medicine: Potential use as a pharmaceutical agent due to its structural similarity to other bioactive benzimidazoles.
Industry: Possible applications in materials science and as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of 1H-Benzimidazole, 5-chloro-2-(methylthio)-6-(2-naphthalenyloxy)- would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine, methylthio, and naphthalenyloxy groups may enhance binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1H-Benzimidazole: The parent compound with a wide range of biological activities.
5-Chloro-1H-Benzimidazole: A chlorinated derivative with enhanced reactivity.
2-(Methylthio)-1H-Benzimidazole: A methylthio-substituted derivative with unique chemical properties.
6-(2-Naphthalenyloxy)-1H-Benzimidazole:
Uniqueness
1H-Benzimidazole, 5-chloro-2-(methylthio)-6-(2-naphthalenyloxy)- is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.
Propiedades
Número CAS |
174503-48-1 |
|---|---|
Fórmula molecular |
C18H13ClN2OS |
Peso molecular |
340.8 g/mol |
Nombre IUPAC |
6-chloro-2-methylsulfanyl-5-naphthalen-2-yloxy-1H-benzimidazole |
InChI |
InChI=1S/C18H13ClN2OS/c1-23-18-20-15-9-14(19)17(10-16(15)21-18)22-13-7-6-11-4-2-3-5-12(11)8-13/h2-10H,1H3,(H,20,21) |
Clave InChI |
CXAMQNQDJFZVFJ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC2=CC(=C(C=C2N1)Cl)OC3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-Azaspiro[4.5]decan-1-ol](/img/structure/B12932687.png)
![N~1~-[2-(Dibutylamino)ethyl]-9-oxo-9,10-dihydroacridine-1,2-disulfonamide](/img/structure/B12932688.png)


![1-{[4-(9H-beta-Carbolin-9-yl)anilino]oxy}ethan-1-one](/img/structure/B12932696.png)



![tert-Butyl (6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B12932736.png)

